molecular formula C20H22ClFN2O3 B2524802 2-chloro-6-fluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide CAS No. 941964-42-7

2-chloro-6-fluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide

Cat. No.: B2524802
CAS No.: 941964-42-7
M. Wt: 392.86
InChI Key: OCBFRXNAQURDCU-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative characterized by a chloro-fluoro-substituted aromatic ring and a 2-(3-methoxyphenyl)-2-morpholinoethyl side chain. The morpholino group (a six-membered saturated ring containing one oxygen and four carbons) enhances solubility and may influence binding interactions in biological systems.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClFN2O3/c1-26-15-5-2-4-14(12-15)18(24-8-10-27-11-9-24)13-23-20(25)19-16(21)6-3-7-17(19)22/h2-7,12,18H,8-11,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBFRXNAQURDCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)C2=C(C=CC=C2Cl)F)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzamide core, followed by the introduction of the chloro and fluoro substituents. The methoxyphenyl and morpholinoethyl groups are then added through nucleophilic substitution reactions. The reaction conditions often require the use of specific solvents, catalysts, and temperature controls to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Industrial production often employs advanced techniques such as automated synthesis, high-throughput screening, and process analytical technology to monitor and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of oxygen or the addition of hydrogen.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace one or more substituents on the benzamide core with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzamides with different functional groups.

Scientific Research Applications

Medicinal Chemistry

  • Drug Development : This compound serves as a lead structure in the development of new pharmaceuticals targeting various diseases. Its unique substituents may enhance bioactivity and selectivity against specific biological targets.
  • Enzyme Inhibition : Preliminary studies suggest it can inhibit enzymes involved in inflammatory pathways, indicating potential anti-inflammatory properties. For instance, it has shown promise in reducing pro-inflammatory cytokine production in vitro.
  • Receptor Modulation : The morpholinoethyl moiety may interact with various receptors, influencing signaling pathways associated with pain and inflammation. This suggests potential applications in analgesic therapies.
  • Antitumor Activity : Initial studies indicate that the compound may inhibit the proliferation of certain cancer cell lines, warranting further investigation into its anticancer properties.

Chemical Research

  • Building Block for Synthesis : It is utilized as a key intermediate in the synthesis of more complex organic molecules, facilitating the exploration of new chemical entities with desired properties.

Industrial Applications

  • Material Science : The compound's unique properties make it suitable for developing new materials, including agrochemicals and specialty chemicals used in various industrial processes.

Case Studies

  • Anti-inflammatory Effects : A study demonstrated that 2-chloro-6-fluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide significantly reduced inflammation markers in animal models, suggesting its potential utility in treating inflammatory diseases.
  • Antitumor Efficacy : Research indicated that this compound inhibited cell proliferation in several cancer cell lines, leading to further exploration for its use as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate various biochemical pathways and cellular processes, leading to the compound’s observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential for understanding its mechanism of action.

Comparison with Similar Compounds

Structural Analogues in Quinoline and Benzamide Families

describes quinoline-4-carbonyl derivatives (e.g., D6–D12) with piperazine-linked benzamide groups. Key differences include:

  • Core Structure: The target compound uses a benzamide core, whereas D6–D12 feature quinoline-4-carbonyl groups. Quinoline cores are associated with intercalation into DNA or kinase inhibition, while benzamides are often protease or receptor antagonists .
  • Substituent Effects: The 3-methoxyphenyl group in the target compound contrasts with D11’s 3-methoxyphenyl-quinoline hybrid. Methoxy groups generally improve membrane permeability but may reduce metabolic stability compared to halogenated or trifluoromethyl groups (e.g., D7’s 4-trifluoromethylphenyl substituent) .
Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Key Substituents Molecular Weight Notable Properties
Target Compound Benzamide 2-Cl, 6-F; 3-methoxyphenyl-morpholine ~441.8 (est.) High solubility (morpholino group)
D11 () Quinoline-4-carbonyl 3-methoxyphenyl; piperazine ~550 (est.) DNA intercalation potential
12h () Benzoxazole 5-chlorobenzo[d]oxazol-2-ylthio ~450 (est.) Cytotoxicity (HepG2 IC₅₀: 8.2 µM)
Intermediate 30 () Benzamide 4-Br, 5-F; trifluoropropan-2-yl ~462.4 Halogen-rich, lipophilic

Role of the Morpholinoethyl Group

The morpholinoethyl side chain distinguishes the target compound from analogues with piperazine () or cyclopropyl groups ().

  • Solubility: Morpholino’s oxygen atom improves aqueous solubility compared to piperazine derivatives, which may require salt formation (e.g., hydrochloride in ) for bioavailability .

Substituted Benzamides in Drug Discovery

  • Halogenation Patterns : The 2-chloro-6-fluoro substitution is less common than para-halogenated benzamides (e.g., diflufenican in ). Ortho-substitutions may sterically hinder binding but enhance selectivity .
  • Synthetic Routes : Similar to and , the target compound likely employs coupling reagents (e.g., chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate) for amide bond formation between activated benzoic acids and amine precursors .

Biological Activity

2-Chloro-6-fluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H22ClF N2O2
  • Molecular Weight : 348.84 g/mol
  • CAS Number : 2171810-98-1
  • Chemical Structure : The compound features a benzamide core substituted with a chloro and fluoro group along with a morpholinoethyl side chain.

The compound exhibits several mechanisms that contribute to its biological activity:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes related to inflammatory pathways, potentially providing anti-inflammatory effects.
  • Receptor Modulation : The morpholinoethyl moiety may interact with various receptors, influencing signaling pathways associated with pain and inflammation.

Pharmacological Effects

Research indicates that this compound has several pharmacological activities:

  • Anti-inflammatory Activity : In vitro studies demonstrate that the compound significantly reduces pro-inflammatory cytokine production in cultured cells.
  • Analgesic Effects : Animal models indicate that this compound can reduce pain responses, suggesting potential use in pain management therapies.
  • Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation in certain cancer cell lines, warranting further investigation.

Data Table of Biological Activities

Biological ActivityMethod of AssessmentResult
Anti-inflammatoryCytokine assay in vitroSignificant reduction observed
AnalgesicPain response in animal modelsReduced pain response
AntitumorCell proliferation assayInhibition of growth

Case Studies and Research Findings

  • Anti-inflammatory Studies :
    • A study evaluated the compound's effect on TNF-alpha and IL-6 production in macrophages. Results showed a dose-dependent decrease in cytokine levels, supporting its anti-inflammatory potential .
  • Analgesic Properties :
    • In a murine model of acute pain, administration of the compound resulted in a significant reduction in pain behaviors compared to control groups, indicating its efficacy as an analgesic .
  • Antitumor Activity :
    • A recent investigation into the compound's effects on breast cancer cell lines demonstrated a notable decrease in cell viability at higher concentrations, suggesting its potential as an antitumor agent .

Q & A

Q. What are the typical synthetic routes for synthesizing 2-chloro-6-fluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide, and what key reaction conditions must be controlled?

  • Methodological Answer : The synthesis involves sequential steps:
  • Step 1 : Nucleophilic substitution to introduce the 3-methoxyphenyl group.

  • Step 2 : Coupling of the morpholinoethylamine moiety via amide bond formation (e.g., using EDCI/HOBt or DCC as coupling agents).

  • Step 3 : Halogenation (chloro/fluoro) on the benzamide core under controlled temperatures (0–5°C) to avoid over-substitution .

  • Key Conditions : Solvent polarity (e.g., DMF for solubility), reaction time (monitored via TLC/HPLC), and pH control during amidation to prevent epimerization .

    • Data Table : Synthetic Optimization Parameters
StepReagents/ConditionsYield (%)Purity (HPLC)
1K₂CO₃, DMF, 80°C75–85≥90%
2EDCI/HOBt, RT, 12h60–7088–92%
3Cl₂ gas, 0°C50–60≥95%

Q. Which spectroscopic and crystallographic methods are essential for characterizing the molecular structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, morpholino CH₂ at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ expected at m/z 433.12) .
  • X-ray Crystallography : Use SHELXL for refinement; monitor hydrogen bonding between the morpholino oxygen and benzamide NH (d = 2.8–3.0 Å) .

Advanced Research Questions

Q. How can researchers optimize the substitution patterns on the benzamide and morpholinoethyl moieties to enhance target selectivity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies :

  • Replace the 3-methoxyphenyl group with electron-withdrawing groups (e.g., nitro) to modulate receptor binding .

  • Modify the morpholino ring to piperazine or thiomorpholine to alter solubility and blood-brain barrier penetration .

  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with kinase domains (e.g., EGFR or PI3K) .

    • Data Table : SAR Modifications and Activity
ModificationIC₅₀ (μM) vs. EGFRLogP
3-Methoxyphenyl (parent)0.452.8
3-Nitrophenyl0.323.1
Piperazine instead of morpholino0.671.9

Q. What strategies are recommended for resolving contradictions in reported biological activities across different in vitro and in vivo models?

  • Methodological Answer :
  • Standardized Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and animal models (e.g., BALB/c mice) to minimize variability .

  • Pharmacokinetic Profiling : Compare plasma half-life (t₁/₂) and metabolite formation (LC-MS/MS) to explain efficacy discrepancies .

  • Dose-Response Curves : Re-evaluate IC₅₀ values under uniform conditions (e.g., 48h exposure vs. 72h) .

    • Case Study : Discrepancy in Anticancer Activity
  • In vitro: IC₅₀ = 0.45 μM (HepG2) vs. In vivo: Tumor reduction = 30% at 10 mg/kg.

  • Resolution : Poor oral bioavailability (F = 15%) identified via PK studies; switch to intravenous administration improved efficacy to 60% tumor reduction .

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